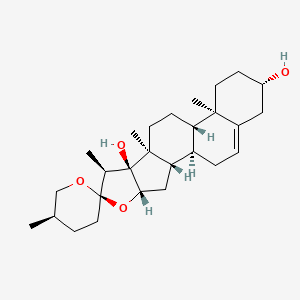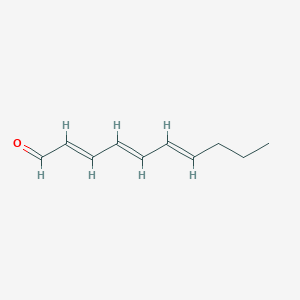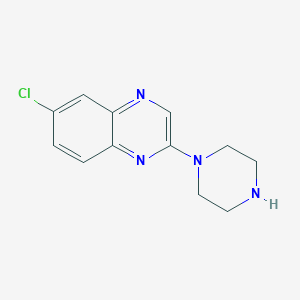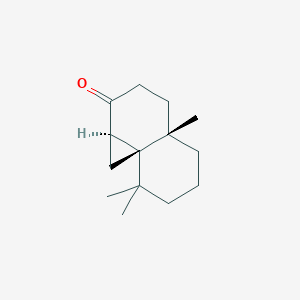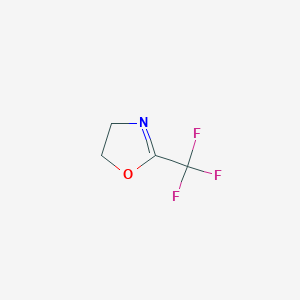![molecular formula C20H28O4 B1253196 (1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione](/img/structure/B1253196.png)
(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione is a natural product found in Antillogorgia elisabethae with data available.
Aplicaciones Científicas De Investigación
Structural and Crystallographic Analysis
The compound and its derivatives have been the subject of various structural and crystallographic analyses. For instance, Acácio Ivo Francisco et al. (2010) analyzed a closely related compound, highlighting the intricate hydrogen-bonded network in its crystal structure, which is essential for understanding molecular interactions and stability (Acácio Ivo Francisco et al., 2010). Similarly, J. Cannon et al. (1975) synthesized and elucidated the crystal structure of a compound with a related molecular framework, providing insights into the molecular conformations critical for chemical synthesis and material design (J. Cannon et al., 1975).
Conformational and Stereochemical Studies
The compound's framework has been used to study conformational dynamics and stereochemistry. T. Kamada and O. Yamamoto (1980) investigated the conformations and ring inversions of certain methyl-substituted cycloocta[de]naphthalenes, providing a foundation for understanding the stereochemical properties of complex organic molecules (T. Kamada & O. Yamamoto, 1980).
Synthetic Chemistry and Material Science
The compound's structure has been pivotal in synthetic chemistry, aiding in the development of new synthetic methods and materials. For example, A. Schmidt et al. (1997) utilized a similar compound for synthesizing dihydrocyclobuta[a]naphthalene-1,2-diones, showcasing the compound's utility in creating new chemical entities with potential applications in material science and organic synthesis (A. Schmidt et al., 1997).
Enzymatic Synthesis and Resolution
Enzymatic methods have also been employed to synthesize and resolve derivatives of the compound. Masako Kinoshita et al. (2008) reported the chemoenzymatic synthesis of related compounds, highlighting the significance of enzymatic methods in achieving high stereochemical control in organic synthesis (Masako Kinoshita et al., 2008).
Photoreactive Properties
The compound's derivatives have been explored for their photoreactive properties, which are crucial for understanding light-induced chemical reactions. A. Osuka et al. (1983) investigated the photoreaction of certain cyclopropa[b]naphthalene-2,7-diones, providing insights into the mechanistic aspects of photochemical processes (A. Osuka et al., 1983).
Propiedades
Nombre del producto |
(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione |
|---|---|
Fórmula molecular |
C20H28O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione |
InChI |
InChI=1S/C20H28O4/c1-10(2)8-14-9-11(3)15-7-6-12(4)20(24)18(23)16(21)13(5)17(22)19(14,15)20/h8,11-12,14-15,21,24H,6-7,9H2,1-5H3/t11-,12-,14+,15+,19+,20+/m0/s1 |
Clave InChI |
WERIXDUPZQEXGL-VTXQENOLSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]2[C@H](C[C@H]([C@@]23[C@@]1(C(=O)C(=C(C3=O)C)O)O)C=C(C)C)C |
SMILES canónico |
CC1CCC2C(CC(C23C1(C(=O)C(=C(C3=O)C)O)O)C=C(C)C)C |
Sinónimos |
elisabethin D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5R,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B1253114.png)
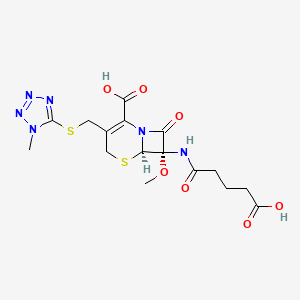
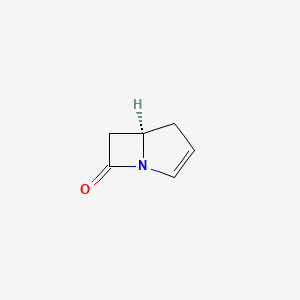
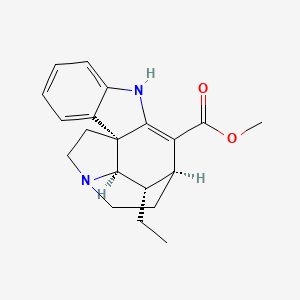
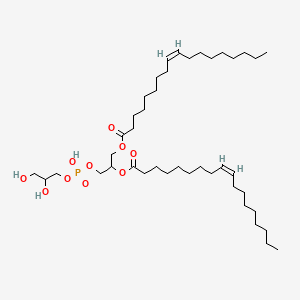
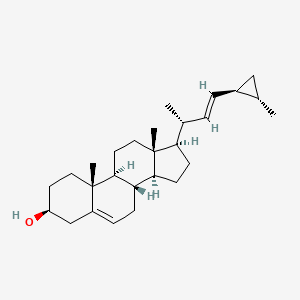
![(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B1253123.png)
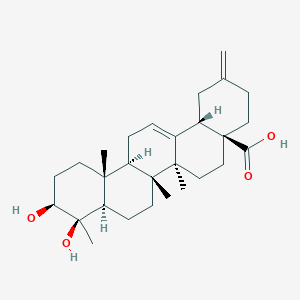
![(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1253127.png)
